molecular formula C21H16N4O5 B11609433 (5E)-1-methyl-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-1-methyl-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11609433
M. Wt: 404.4 g/mol
InChI Key: PLQGFZBEGDBZGS-LICLKQGHSA-N
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Description

(5E)-1-METHYL-5-({1-[(4-NITROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with a unique structure that combines an indole moiety with a diazinane trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-METHYL-5-({1-[(4-NITROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactionsThe final step involves the formation of the diazinane trione ring under specific reaction conditions, such as the use of strong acids or bases and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

(5E)-1-METHYL-5-({1-[(4-NITROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of (5E)-1-METHYL-5-({1-[(4-NITROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-1-METHYL-5-({1-[(4-NITROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its complex structure and the combination of an indole moiety with a diazinane trione core

Properties

Molecular Formula

C21H16N4O5

Molecular Weight

404.4 g/mol

IUPAC Name

(5E)-1-methyl-5-[[1-[(4-nitrophenyl)methyl]indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C21H16N4O5/c1-23-20(27)17(19(26)22-21(23)28)10-14-12-24(18-5-3-2-4-16(14)18)11-13-6-8-15(9-7-13)25(29)30/h2-10,12H,11H2,1H3,(H,22,26,28)/b17-10+

InChI Key

PLQGFZBEGDBZGS-LICLKQGHSA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)[N+](=O)[O-])/C(=O)NC1=O

Canonical SMILES

CN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)[N+](=O)[O-])C(=O)NC1=O

Origin of Product

United States

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